Unlocking Precision in Bioconjugation: A Technical Guide to H-L-Lys(Norbornene-methoxycarbonyl)-OH
Unlocking Precision in Bioconjugation: A Technical Guide to H-L-Lys(Norbornene-methoxycarbonyl)-OH
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of bioconjugation and drug development, the demand for precise and efficient molecular tools is paramount. H-L-Lys(Norbornene-methoxycarbonyl)-OH emerges as a key player, offering a versatile platform for the site-specific modification of biomolecules. This technical guide provides a comprehensive overview of its chemical properties, applications, and a foundational understanding of its role in innovative therapeutic and diagnostic strategies.
Core Chemical Properties
H-L-Lys(Norbornene-methoxycarbonyl)-OH is a derivative of the amino acid L-lysine, engineered to incorporate a norbornene moiety. This strained alkene functionality is the cornerstone of its utility, enabling highly efficient and selective reactions through copper-free click chemistry.[1][]
A summary of its key chemical identifiers and computed properties is presented below.
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₄N₂O₄ | [1][3] |
| Molecular Weight | 296.36 g/mol | [1][3] |
| IUPAC Name | (2S)-2-amino-6-[(bicyclo[2.2.1]hept-5-en-2-ylmethoxy)carbonylamino]hexanoic acid | [3] |
| CAS Number | 1378916-76-7 | [1] |
| Synonyms | Nε-(5-Norbornene-2-yloxycarbonyl)-L-lysine, H-L-Lys(Norboc)-OH | |
| Appearance | White to off-white solid (typical) | Vendor Data |
| Storage Conditions | 2-8°C, protected from moisture |
Mechanism of Action: The Power of Norbornene in Click Chemistry
The primary application of H-L-Lys(Norbornene-methoxycarbonyl)-OH lies in its ability to participate in strain-promoted alkyne-azide cycloaddition (SPAAC), a cornerstone of copper-free click chemistry. The inherent ring strain of the norbornene group significantly accelerates the reaction with azide-functionalized molecules, eliminating the need for a cytotoxic copper catalyst.[1][] This bioorthogonal reaction is highly specific, proceeding efficiently in complex biological media without interfering with native cellular processes.
The general workflow for utilizing H-L-Lys(Norbornene-methoxycarbonyl)-OH in bioconjugation is depicted below.
Caption: General workflow for bioconjugation using H-L-Lys(Norbornene-methoxycarbonyl)-OH.
Applications in Research and Drug Development
The unique properties of H-L-Lys(Norbornene-methoxycarbonyl)-OH make it a valuable tool in a variety of applications:
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Peptide Synthesis and Protein Modification: It can be incorporated into peptide chains during solid-phase peptide synthesis, introducing a specific site for subsequent conjugation.[4] This allows for the creation of well-defined protein-drug conjugates, labeled antibodies, and other functionalized biomolecules.[1][]
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Antibody-Drug Conjugates (ADCs): The development of next-generation ADCs relies on site-specific conjugation to ensure a uniform drug-to-antibody ratio (DAR). H-L-Lys(Norbornene-methoxycarbonyl)-OH provides a means to achieve this, leading to improved therapeutic efficacy and reduced toxicity.
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Drug Delivery Systems: By conjugating therapeutic agents to targeting ligands or polymers via the norbornene handle, sophisticated drug delivery systems can be constructed for targeted and controlled release.[4]
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Polymer Chemistry: The polymerizable nature of the norbornene group allows for its use in the synthesis of functionalized polymers with tailored properties for applications in materials science and biomedical engineering.[4]
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Fluorescence Imaging: The attachment of fluorescent dyes to biomolecules is facilitated by this linker, enabling advanced imaging and diagnostic applications.
Experimental Protocols
While specific protocols may vary depending on the application, the following provides a general framework for the use of H-L-Lys(Norbornene-methoxycarbonyl)-OH.
Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual incorporation of the norbornene-functionalized lysine (B10760008) into a growing peptide chain on a solid support.
Caption: Workflow for incorporating the modified lysine into a peptide chain via SPPS.
Materials:
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Fmoc-protected amino acid resin
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H-L-Lys(Norbornene-methoxycarbonyl)-OH
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Coupling reagents: HOBt (1-Hydroxybenzotriazole), HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine)
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Solvents: DMF (Dimethylformamide), DCM (Dichloromethane)
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Deprotection solution: 20% piperidine in DMF
Procedure:
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Resin Swelling: Swell the resin-bound peptide in DMF for 30 minutes.
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Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the N-terminal Fmoc protecting group.
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Washing: Wash the resin thoroughly with DMF (5 times) to remove piperidine and by-products.
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Coupling: Prepare the coupling solution by dissolving H-L-Lys(Norbornene-methoxycarbonyl)-OH (3 eq.), HOBt (3 eq.), and HBTU (3 eq.) in DMF. Add DIPEA (6 eq.) and immediately add the solution to the resin. Agitate the reaction vessel for 2-4 hours at room temperature.
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Washing: Wash the resin with DMF (3 times) and DCM (3 times).
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Confirmation: Perform a Kaiser test to confirm the completion of the coupling reaction.
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Proceed with the next amino acid coupling cycle.
Copper-Free Click Chemistry with an Azide-Labeled Molecule
This protocol describes the general procedure for conjugating a norbornene-labeled biomolecule with an azide-functionalized payload.
Materials:
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Norbornene-labeled biomolecule in a suitable buffer (e.g., PBS, pH 7.4)
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Azide-functionalized payload (e.g., drug, dye) dissolved in a compatible solvent (e.g., DMSO)
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Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
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Dissolution: Dissolve the norbornene-labeled biomolecule in the reaction buffer to a final concentration of 1-10 mg/mL.
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Payload Addition: Add the azide-functionalized payload (typically 1.5-5 equivalents relative to the biomolecule) to the reaction mixture. The final concentration of the organic solvent (e.g., DMSO) should be kept below 10% to maintain protein integrity.
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Incubation: Incubate the reaction mixture at room temperature or 37°C for 2-12 hours with gentle agitation. The reaction progress can be monitored by techniques such as LC-MS or SDS-PAGE.
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Purification: Purify the resulting bioconjugate using an appropriate method, such as size-exclusion chromatography (SEC), dialysis, or affinity chromatography, to remove unreacted payload and reagents.
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Characterization: Characterize the final conjugate by methods such as mass spectrometry to confirm successful conjugation and determine the drug-to-antibody ratio (DAR) if applicable.
Safety and Handling
H-L-Lys(Norbornene-methoxycarbonyl)-OH is intended for research use only. As with all chemical reagents, appropriate safety precautions should be taken.
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Wear personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
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Handle in a well-ventilated area or a fume hood.
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Avoid inhalation of dust and contact with skin and eyes.
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Consult the Safety Data Sheet (SDS) for detailed information on hazards and handling procedures.
Conclusion
H-L-Lys(Norbornene-methoxycarbonyl)-OH represents a significant advancement in the field of bioconjugation. Its ability to participate in rapid and specific copper-free click chemistry reactions provides a robust and reliable method for the site-specific modification of peptides and proteins. This opens up new avenues for the development of precisely engineered therapeutics, diagnostics, and research tools, ultimately contributing to the advancement of medicine and biotechnology.
